molecular formula C15H21N3O4 B1393217 4-[4-(Tert-butoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid CAS No. 1211595-81-1

4-[4-(Tert-butoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid

Cat. No.: B1393217
CAS No.: 1211595-81-1
M. Wt: 307.34 g/mol
InChI Key: GKPMJWWIACFBOT-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Patterns

The molecular architecture of 4-[4-(tert-butoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid demonstrates a complex three-dimensional arrangement of interconnected heterocyclic systems. The compound's canonical Simplified Molecular Input Line Entry System representation is expressed as CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)C(=O)O, which provides insight into the connectivity patterns within the molecule. The central piperazine ring adopts a chair conformation, characteristic of saturated six-membered nitrogen-containing heterocycles, with both nitrogen atoms positioned to minimize steric interactions. One nitrogen atom in the piperazine ring forms a covalent bond with the tert-butoxycarbonyl protecting group through a carbamate linkage, while the second nitrogen establishes connectivity with the pyridine ring system.

The pyridine moiety exhibits planar aromatic character with delocalized pi-electron density distributed across the six-membered ring. The carboxylic acid functional group occupies the 2-position relative to the nitrogen atom in the pyridine ring, creating a specific substitution pattern that influences both the electronic properties and potential intermolecular interactions of the molecule. The International Union of Pure and Applied Chemistry name for this compound is formally designated as 4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-2-carboxylic acid, reflecting the systematic nomenclature conventions for complex organic structures.

The molecular geometry demonstrates significant rotational freedom around the carbon-nitrogen bond connecting the piperazine and pyridine rings. This flexibility contributes to the conformational diversity observed in solution and solid-state forms of the compound. The tert-butoxycarbonyl group provides steric bulk that influences the overall molecular shape and affects potential intermolecular interactions through van der Waals forces and spatial constraints.

Crystallographic Analysis and Spatial Configuration

Crystallographic investigations of piperazine-containing compounds have revealed important insights into the spatial arrangements and conformational preferences of these molecular systems. Studies of related piperazine derivatives demonstrate that the six-membered ring typically adopts chair conformations in the solid state, with specific preferences for equatorial or axial orientations of substituents. The most energetically favorable conformation for piperazine rings involves equatorial positioning of nitrogen-hydrogen bonds, with axial conformations being approximately 1.9 kilocalories per mole less stable according to theoretical calculations using density functional theory methods.

The presence of the tert-butoxycarbonyl protecting group introduces additional conformational considerations due to its substantial steric requirements. The tert-butyl group creates a sterically demanding environment that influences the preferred orientations of the piperazine ring and affects the overall molecular packing in crystalline phases. The carbamate linkage between the protecting group and the piperazine nitrogen exhibits restricted rotation due to partial double-bond character arising from resonance interactions between the nitrogen lone pair and the carbonyl pi-system.

The pyridine ring maintains its planar geometry in the solid state, with the carboxylic acid group capable of participating in intermolecular hydrogen bonding interactions. These hydrogen bonds can significantly influence crystal packing arrangements and contribute to the overall stability of the solid-state structure. The spatial relationship between the piperazine and pyridine rings depends on the rotational orientation around the connecting carbon-nitrogen bond, which can adopt various conformations depending on the crystallization conditions and intermolecular forces present in the crystal lattice.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic analysis provides comprehensive information about the molecular structure and electronic environment of 4-[4-(tert-butoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid. Nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns characteristic of the various functional groups present in the molecule. The tert-butyl group exhibits a characteristic singlet in proton nuclear magnetic resonance spectra, typically appearing around 1.4-1.5 parts per million due to the nine equivalent methyl protons. The piperazine ring protons appear as complex multipets in the aliphatic region, reflecting the chair conformation and magnetic non-equivalence of the various ring positions.

The pyridine ring protons display characteristic aromatic chemical shifts between 7-9 parts per million, with specific coupling patterns that reflect the substitution pattern and electronic environment of the aromatic system. The carboxylic acid proton typically appears as a broad singlet around 12-13 parts per million when present, though this signal may exchange with deuterium oxide in certain solvent systems.

Infrared spectroscopy provides valuable information about the functional groups present in the molecule. The carboxylic acid group exhibits characteristic stretching vibrations around 1700-1750 wavenumbers for the carbonyl group and broad absorption between 2500-3300 wavenumbers for the hydroxyl group. The carbamate carbonyl of the tert-butoxycarbonyl protecting group appears at slightly different frequencies, typically around 1680-1720 wavenumbers, allowing for discrimination between the two carbonyl functionalities.

Mass spectrometry analysis reveals molecular ion peaks consistent with the molecular formula C15H21N3O4. The predicted collision cross-section values for various ionization modes have been calculated, with the protonated molecular ion [M+H]+ exhibiting a mass-to-charge ratio of 308.16048 and a predicted collision cross-section of 172.9 square angstroms. Additional fragmentation patterns provide structural confirmation through characteristic loss of the tert-butoxycarbonyl group and other diagnostic fragmentations.

Tautomeric and Conformational Dynamics

The conformational dynamics of 4-[4-(tert-butoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid involve multiple aspects of molecular flexibility and potential tautomeric equilibria. The piperazine ring system exhibits conformational flexibility characteristic of saturated six-membered rings, with rapid interconversion between different chair conformations at room temperature. Theoretical calculations suggest that the most stable conformation involves equatorial orientation of the nitrogen substituents, minimizing steric interactions and optimizing orbital overlap.

The carboxylic acid functionality presents potential for tautomeric behavior, particularly in relation to proton transfer processes and hydrogen bonding interactions. In solution, the carboxylic acid group can participate in intermolecular hydrogen bonding with solvent molecules or intramolecular interactions depending on the conformational state of the molecule. The presence of multiple hydrogen bond acceptor sites, including the pyridine nitrogen, carbonyl oxygens, and carboxylate functionality, creates opportunities for complex hydrogen bonding networks that can influence the preferred conformational states.

The rotational barrier around the carbon-nitrogen bond connecting the piperazine and pyridine rings allows for significant conformational freedom in solution. This flexibility enables the molecule to adopt various spatial arrangements that may be important for biological activity or chemical reactivity. Computational studies of related compounds suggest that multiple conformational minima may exist, separated by relatively low energy barriers that allow for facile interconversion under ambient conditions.

The tert-butoxycarbonyl protecting group adds an additional layer of conformational complexity through its restricted rotation around the carbamate bond. The resonance interactions between the nitrogen lone pair and the carbonyl group create partial double-bond character that limits free rotation and establishes preferred conformational states. This conformational restriction can have significant effects on the overall molecular shape and the accessibility of the protected nitrogen atom for chemical reactions or intermolecular interactions.

Properties

IUPAC Name

4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-15(2,3)22-14(21)18-8-6-17(7-9-18)11-4-5-16-12(10-11)13(19)20/h4-5,10H,6-9H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPMJWWIACFBOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of Piperazine: Boc Group Introduction

The tert-butoxycarbonyl group is introduced to the piperazine nitrogen to protect it during subsequent synthetic steps. This is typically achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

  • Reaction Conditions: Piperazine is treated with Boc2O in an alkaline environment (e.g., sodium hydroxide or triethylamine) and an organic solvent such as tetrahydrofuran (THF) or dichloromethane at room temperature.
  • Outcome: Formation of N-Boc-piperazine with high selectivity and yield.

This step is crucial to prevent unwanted side reactions at the piperazine nitrogen during coupling with the pyridine derivative.

Preparation of Pyridine-2-carboxylic Acid Derivative

The pyridine-2-carboxylic acid core can be used as commercially available or synthesized via esterification and subsequent hydrolysis:

  • Esterification: Pyridine-2-carboxylic acid is esterified with methanol or ethanol under acidic catalysis to form methyl or ethyl esters.
  • Hydrolysis: The ester is hydrolyzed under basic or acidic conditions to regenerate the carboxylic acid after modifications.

This approach allows for functionalization at the 4-position of the pyridine ring before final coupling.

Coupling of Boc-protected Piperazine with Pyridine-2-carboxylic Acid

The key step involves linking the Boc-protected piperazine to the pyridine-2-carboxylic acid at the 4-position. This is commonly achieved via nucleophilic substitution or amide bond formation:

  • Method 1: Nucleophilic Aromatic Substitution (SNAr)

    • A 4-halopyridine-2-carboxylic acid derivative (e.g., 4-bromopyridine-2-carboxylic acid) is reacted with Boc-piperazine.
    • Reaction conditions include a polar aprotic solvent (e.g., DMF or DMSO), elevated temperature, and a base such as potassium carbonate.
    • The Boc-piperazine nitrogen attacks the halogenated pyridine, substituting the halogen and forming the desired product.
  • Method 2: Amide Bond Formation

    • Activation of the carboxylic acid group of pyridine-2-carboxylic acid using coupling reagents such as WSC·HCl (water-soluble carbodiimide) and HOBt (1-hydroxybenzotriazole).
    • Subsequent reaction with Boc-piperazine under mild basic conditions to form the amide linkage.

Reported yields for these coupling steps range from moderate to high (50–80%) depending on the reaction conditions and purity of starting materials.

Deprotection and Purification

If further synthetic steps require removal of the Boc protecting group, this is typically done by treatment with acids such as 4.0 M HCl in 1,4-dioxane or trifluoroacetic acid (TFA) in dichloromethane at room temperature.

Purification is achieved by standard chromatographic techniques such as silica gel flash chromatography using solvent gradients (e.g., dichloromethane/methanol mixtures).

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material(s) Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Boc Protection Piperazine Di-tert-butyl dicarbonate, base, THF N-Boc-piperazine >90 Protects piperazine nitrogen
2 Esterification & Hydrolysis Pyridine-2-carboxylic acid MeOH/HCl (esterification), NaOH/THF (hydrolysis) Pyridine-2-carboxylic acid derivative 60–80 (overall) Enables functionalization
3 Nucleophilic Aromatic Substitution or Amide Coupling 4-halopyridine-2-carboxylic acid or activated acid + N-Boc-piperazine K2CO3/DMF or WSC·HCl/HOBt, base 4-[4-(Tert-butoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid 50–80 Key coupling step
4 Boc Deprotection (optional) Boc-protected product 4.0 M HCl in 1,4-dioxane or TFA/DCM Deprotected amine derivative Quantitative For further derivatization
5 Purification Crude product Flash chromatography Pure target compound Essential for product purity

Research Findings and Optimization Notes

  • The Boc protection step is highly efficient and commonly used to improve solubility and handling of piperazine intermediates.
  • Use of 4-halopyridine derivatives facilitates nucleophilic substitution with Boc-piperazine, offering a straightforward route to the target compound.
  • Coupling reagents such as WSC·HCl and HOBt improve amide bond formation efficiency and reduce side reactions.
  • Acidic deprotection conditions must be carefully controlled to avoid degradation of sensitive functional groups.
  • Purification by silica gel chromatography using a gradient of dichloromethane and methanol is effective for isolating the target compound with high purity.
  • Yields can be improved by optimizing solvent choice, temperature, and reagent stoichiometry.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Tert-butoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups attached to the piperazine ring.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of piperazine, including those related to 4-[4-(Tert-butoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid, exhibit antimicrobial properties. For example, compounds containing piperazine moieties have shown effectiveness against various bacterial strains, suggesting potential for developing new antibiotics .

Anticancer Research

The compound's structural features make it a candidate for anticancer drug development. Studies have demonstrated that similar pyridine derivatives can inhibit tumor growth by targeting specific pathways involved in cancer progression. The synthesis of such compounds often involves modifications that enhance their bioactivity and selectivity against cancer cells .

Neurological Applications

Piperazine derivatives are also explored for their neuropharmacological effects. The ability of these compounds to interact with neurotransmitter systems positions them as potential treatments for neurological disorders, including anxiety and depression .

Synthesis of Derivatives

The synthesis of 4-[4-(Tert-butoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid typically involves multi-step reactions, including the use of coupling agents and protecting group strategies to ensure the stability of reactive functional groups during synthesis. This compound serves as a versatile intermediate in the preparation of more complex molecules used in drug discovery .

Reaction Mechanisms

The reaction mechanisms often involve nucleophilic substitutions and cyclization reactions that leverage the piperazine ring's reactivity. Understanding these mechanisms is crucial for optimizing synthetic routes and improving yields during the production of pharmaceutical compounds .

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial ActivityDemonstrated that piperazine derivatives exhibit significant antibacterial effects against strains like Salmonella typhi and Bacillus subtilis.
Anticancer Compound DevelopmentInvestigated the synthesis of pyridine-based compounds that displayed promising anticancer activity through targeted inhibition of tumor growth pathways.
Neuropharmacological EffectsExplored the effects of piperazine derivatives on neurotransmitter systems, indicating potential for treating anxiety disorders.

Mechanism of Action

The mechanism of action of 4-[4-(Tert-butoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it can act as a ligand for receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Functional Group Variations

4-[4-(tert-Butoxycarbonyl)piperazino]benzoic Acid
  • Structure : Replaces the pyridine ring with a benzoic acid group.
  • Molecular Formula : C₁₆H₂₂N₂O₄ (MW: 306.35 g/mol) .
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-methylbutanoate
  • Structure: Features a branched aliphatic carboxylic acid (butanoate) instead of the pyridine-2-carboxylic acid.
  • Molecular Formula: C₁₄H₂₅N₃O₄Na (MW: Not explicitly stated; estimated ~320 g/mol) .
  • Key Differences :
    • The sodium salt form enhances aqueous solubility, making it preferable for formulations requiring ionic interactions.
    • The aliphatic chain may reduce rigidity, affecting binding affinity in target proteins compared to the planar pyridine ring .

Protecting Group and Substituent Modifications

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid
  • Structure : Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc.
  • Molecular Formula: C₂₁H₂₁N₃O₄ (MW: Not explicitly stated; estimated ~379 g/mol) .
  • Key Differences :
    • Fmoc is base-labile, whereas Boc is acid-labile. This orthogonal protection allows sequential deprotection in multi-step syntheses.
    • The bulkier Fmoc group may sterically hinder reactions, limiting its utility in constrained molecular architectures .
(2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic Acid
  • Structure : Substitutes piperazine with a pyrrolidine ring and adds a phenyl group.
  • Molecular Formula: C₁₇H₂₃NO₄ (MW: 305.37 g/mol) .
  • The phenyl group increases lipophilicity, which may enhance membrane permeability but reduce solubility .

Heterocyclic Ring Expansion/Contraction

2-((4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl)methyl)oxazole-4-carboxylic Acid
  • Structure : Incorporates a seven-membered diazepane ring instead of piperazine.
  • Molecular Formula : C₁₅H₂₃N₃O₅ (MW: 325.36 g/mol) .
  • The oxazole moiety introduces additional hydrogen-bond acceptors, which may enhance target engagement .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Feature Stability/Solubility Considerations Reference
Target Compound C₁₅H₂₁N₃O₄ 307.35 Pyridine-2-carboxylic acid core Moderate solubility in polar solvents
4-[4-(Boc)piperazino]benzoic acid C₁₆H₂₂N₂O₄ 306.35 Benzoic acid substitution Lower thermal stability (mp 50°C dec.)
Sodium 2-[4-(Boc)piperazinyl]-3-methylbutanoate C₁₄H₂₅N₃O₄Na ~320 Aliphatic carboxylic acid salt High aqueous solubility
Fmoc-piperazinyl acetic acid C₂₁H₂₁N₃O₄ ~379 Fmoc protection Base-labile, steric hindrance
Diazepane-oxazole derivative C₁₅H₂₃N₃O₅ 325.36 Seven-membered diazepane ring Enhanced flexibility and H-bonding

Research Findings and Implications

  • Bioactivity : Pyridine-based analogs (e.g., the target compound) exhibit superior kinase inhibition compared to benzoic acid derivatives, likely due to enhanced π-π interactions with ATP-binding pockets .
  • Synthetic Utility : Boc-protected piperazines are preferred in acid-mediated deprotection workflows, whereas Fmoc variants are reserved for base-sensitive sequences .
  • Solubility vs. Permeability: Sodium salts (e.g., butanoate derivative) improve solubility but may require counterion exchange for cellular uptake .

Biological Activity

4-[4-(Tert-butoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid (CAS: 1211595-81-1) is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-[4-(Tert-butoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid is C15H21N3O4C_{15}H_{21}N_{3}O_{4}, with a molecular weight of approximately 307.35 g/mol. The compound features a pyridine ring linked to a piperazine moiety that is protected by a tert-butoxycarbonyl (Boc) group, enhancing its stability and solubility in organic solvents .

The biological activity of this compound is largely attributed to its interaction with various biological targets. Studies suggest that the piperazine and pyridine rings are integral to its pharmacological effects, as they are common structural motifs in many bioactive molecules. The Boc group can be removed under acidic conditions, allowing for further modifications that may enhance biological activity.

Antimicrobial Activity

Research has shown that compounds similar to 4-[4-(Tert-butoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid exhibit notable antimicrobial properties. For instance, derivatives containing piperazine have been evaluated for their effectiveness against various bacterial strains. A comparative study indicated that certain analogs demonstrated significant inhibition against Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) strains .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of derivatives based on the core structure of 4-[4-(Tert-butoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid:

StudyFindings
Antimicrobial Evaluation Derivatives showed MIC values as low as 11 nM against MRSA strains, indicating strong antibacterial activity .
Inflammatory Response Modulation Compounds demonstrated potential in reducing neutrophil motility through P2Y14 receptor antagonism .
Synthesis Routes Multi-step synthetic routes allow for the introduction of various functional groups, enhancing the potential for drug development.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the Boc-protected piperazine moiety into pyridine-2-carboxylic acid derivatives?

  • Methodology : Multi-step synthesis using palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) is commonly employed. For example, tert-butyl XPhos and palladium diacetate facilitate C–N bond formation between Boc-piperazine and halogenated pyridine precursors under inert conditions (40–100°C, Cs₂CO₃ as base) . Post-reaction, acidic hydrolysis (HCl/water, 93–96°C) removes protecting groups if required .
  • Key Considerations : Optimize catalyst loading and reaction time to minimize deprotection of the Boc group during coupling.

Q. How can the purity and structural integrity of this compound be validated after synthesis?

  • Methodology :

  • HPLC/LC-MS : Quantify purity (>95% threshold) and detect byproducts.
  • NMR : Confirm regiochemistry via ¹H/¹³C shifts (e.g., pyridine C2-carboxylic acid protons at δ ~8.5 ppm; Boc-group tert-butyl at δ ~1.4 ppm) .
  • Melting Point : Compare experimental values (e.g., 174–176°C for analogous Boc-piperazine-pyridine derivatives) with literature .

Q. What safety precautions are critical when handling this compound?

  • Hazards : Classified as H302 (oral toxicity), H315 (skin irritation), and H335 (respiratory irritation) .
  • Protocols :

  • Use fume hoods and PPE (gloves, goggles).
  • Neutralize spills with sodium bicarbonate before disposal.
  • Store in airtight containers at 2–8°C to prevent Boc-group hydrolysis .

Advanced Research Questions

Q. How does the Boc-protecting group influence the compound’s reactivity in subsequent functionalization?

  • Mechanistic Insight : The Boc group enhances solubility in organic solvents (e.g., THF, DCM) and prevents piperazine protonation, enabling selective reactions at the pyridine ring. However, prolonged heating (>100°C) or strong acids/bases may cleave the Boc group, requiring careful pH control during derivatization .
  • Case Study : In peptide coupling, Boc deprotection with TFA is avoided until final stages to preserve amine reactivity .

Q. What analytical challenges arise in resolving stereoisomers or tautomers of this compound?

  • Challenges : Potential epimerization at the piperazine nitrogen or tautomeric shifts in the pyridine ring under acidic/basic conditions.
  • Solutions :

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:IPA mobile phases to separate enantiomers .
  • Variable-Temperature NMR : Monitor dynamic equilibria (e.g., keto-enol tautomerism) by analyzing peak splitting at 25°C vs. −40°C .

Q. How can computational modeling predict this compound’s binding affinity to biological targets?

  • Approach :

Docking Simulations : Use AutoDock Vina to model interactions with enzymes (e.g., kinase ATP-binding pockets). The pyridine-2-carboxylic acid moiety often chelates metal ions (Mg²⁺/Zn²⁺) in catalytic sites .

MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) .

  • Validation : Correlate computational ΔG values with experimental IC₅₀ data from enzyme inhibition assays.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(Tert-butoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-[4-(Tert-butoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid

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